5-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide is a complex organic compound notable for its unique molecular structure, which includes a furan ring, a carboxamide functional group, and a bromine atom. The compound's molecular formula is , with a molecular weight of approximately 396.3 g/mol . This compound is primarily classified under organic compounds due to its carbon-based structure and is of interest in medicinal chemistry for potential biological activities.
The synthesis of 5-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide typically involves several multi-step organic reactions. While specific synthetic routes are not extensively documented, the general approach may include:
Purification processes such as recrystallization or chromatography may be employed to isolate the final product.
5-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide features a distinctive structure that can be represented as follows:
The detailed structure can be depicted using SMILES notation: O=C(NCC1(Sc2ccccc2)CCOCC1)c1ccc(Br)o1
.
The reactivity of 5-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide can be attributed to its functional groups:
These reactions are significant for understanding the compound's potential transformations in biological systems or synthetic applications.
The physical and chemical properties of 5-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide include:
These properties indicate a relatively stable compound with significant thermal stability, which may influence its behavior in various chemical environments .
5-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide holds promise in several scientific fields:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: